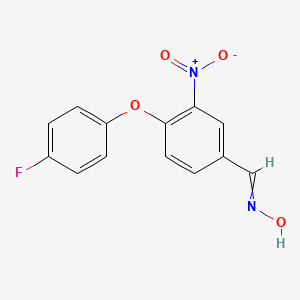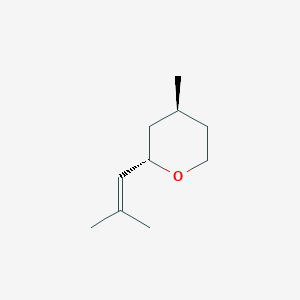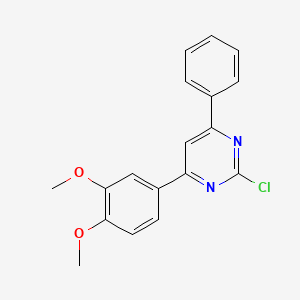
N-((9-Ethyl-9H-carbazol-3-yl)methyl)-1,2,3,4-tetrahydronaphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((9-Ethyl-9H-carbazol-3-yl)methyl)-1,2,3,4-tetrahydronaphthalen-1-amine is a complex organic compound with a unique structure that combines elements of carbazole and tetrahydronaphthalene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((9-Ethyl-9H-carbazol-3-yl)methyl)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions One common method starts with the alkylation of 9-ethylcarbazole with a suitable alkylating agent to introduce the 3-ylmethyl group This intermediate is then subjected to a series of reactions, including reduction and cyclization, to form the tetrahydronaphthalene ring system
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
N-((9-Ethyl-9H-carbazol-3-yl)methyl)-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the tetrahydronaphthalene ring or the carbazole moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
N-((9-Ethyl-9H-carbazol-3-yl)methyl)-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and organic materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of N-((9-Ethyl-9H-carbazol-3-yl)methyl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(9-ethylcarbazol-3-yl)methylene]-2-methyl-1-indolinylamine
- 9-ethyl-3-[(2-methyl-1-indolinyl)imino]methylcarbazole
Uniqueness
N-((9-Ethyl-9H-carbazol-3-yl)methyl)-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its combination of carbazole and tetrahydronaphthalene structures This dual structure imparts distinct chemical and physical properties, making it versatile for various applications
Propiedades
Fórmula molecular |
C25H26N2 |
|---|---|
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
N-[(9-ethylcarbazol-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C25H26N2/c1-2-27-24-13-6-5-11-21(24)22-16-18(14-15-25(22)27)17-26-23-12-7-9-19-8-3-4-10-20(19)23/h3-6,8,10-11,13-16,23,26H,2,7,9,12,17H2,1H3 |
Clave InChI |
PUQGENRBXGZWDZ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)CNC3CCCC4=CC=CC=C34)C5=CC=CC=C51 |
Sinónimos |
N-((9-ethyl-9H-carbazol-3-yl)methyl)-1,2,3,4-tetrahydronaphthalen-1-amine PJ-68 compound |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1-Adamantyl)phenyl]-N-(methylsulfonyl)glycine](/img/structure/B1223971.png)

![3,5-DIMETHYL 1-CYCLOPROPYL-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B1223974.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-bromophenoxy)acetamide](/img/structure/B1223977.png)
![N-[[3-(4-fluorophenyl)-1-phenyl-4-pyrazolyl]methyl]-1-phenylmethanamine](/img/structure/B1223982.png)
![2-[2-chloro-4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B1223983.png)
![2-Methylsulfonyl-4,6-diphenyl-3-thieno[2,3-b]pyridinamine](/img/structure/B1223984.png)
![(E)-3-[5-(5-chloro-2-methylphenyl)furan-2-yl]-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]prop-2-enoic acid](/img/structure/B1223985.png)
![2-[3-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium-1-yl]-1-(10-phenothiazinyl)ethanone](/img/structure/B1223986.png)


![3-[(2,5-dichlorophenoxy)methyl]-N-(2,6-dimethylphenyl)benzamide](/img/structure/B1223990.png)
![N-[4-[[3-(4-sulfamoylanilino)-2-quinoxalinyl]sulfamoyl]phenyl]acetamide](/img/structure/B1223991.png)

